molecular formula C14H16N4O4S B5545262 6-METHYL-3-SULFANYLIDENE-4-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE

6-METHYL-3-SULFANYLIDENE-4-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE

Cat. No.: B5545262
M. Wt: 336.37 g/mol
InChI Key: OUGFMJPFLVWXDP-VIZOYTHASA-N
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Description

6-METHYL-3-SULFANYLIDENE-4-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound with a unique structure that includes a triazine ring, a sulfanylidene group, and a trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3-SULFANYLIDENE-4-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting from readily available precursors One common route involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine to form an imine intermediate This intermediate is then cyclized with a thiourea derivative under acidic conditions to form the triazine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-3-SULFANYLIDENE-4-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The trimethoxyphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl moiety.

Scientific Research Applications

6-METHYL-3-SULFANYLIDENE-4-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 6-METHYL-3-SULFANYLIDENE-4-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various mechanisms, such as inhibition, activation, or allosteric modulation. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    6-METHYL-3-SULFANYLIDENE-1,2-DIHYDRO-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7-ONE: A related compound with a similar triazine core but different substituents.

    3,4,5-TRIMETHOXYPHENYL DERIVATIVES: Compounds containing the trimethoxyphenyl moiety, which is known for its biological activity.

Uniqueness

6-METHYL-3-SULFANYLIDENE-4-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-3-sulfanylidene-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-2H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-8-13(19)18(14(23)17-16-8)15-7-9-5-10(20-2)12(22-4)11(6-9)21-3/h5-7H,1-4H3,(H,17,23)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGFMJPFLVWXDP-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N(C1=O)N=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N(C1=O)/N=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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